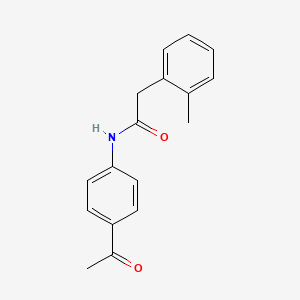
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1-pyrrolidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include acylation, condensation, and cyclization processes. For instance, Sarhan et al. (2017) discussed the synthesis of a ligand that shares some structural similarities, focusing on reactions of acetyl isothiocyanate with 4-aminoantipyrine and subsequent complexation with transition metals, suggesting a method that might be adaptable for synthesizing compounds with complex functionalities (Sarhan, Lateef, & Waheed, 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class is often characterized using spectroscopic methods such as FT-IR, UV-Vis, and NMR. These techniques provide insights into the molecular geometry, functional groups, and electronic structure. Narayana et al. (2016) analyzed different molecular conformations and hydrogen bonding in related compounds, highlighting the structural diversity and complexity these molecules can exhibit (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives, including substitutions and cyclization, are pivotal for modifying their biological activity and physical properties. For example, Sunder and Maleraju (2013) elaborated on the synthesis of derivatives through reactions involving substitutions at specific positions on the pyrazole ring, which is relevant for understanding the chemical versatility of such compounds (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for the application and handling of these compounds. The study by Asiri et al. (2010) provides an example of how co-crystallization with other compounds can affect the physical properties and stability of pyrazole derivatives (Asiri, Khan, Tan, & Ng, 2010).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, pKa, and interaction with biological targets, is essential for designing compounds with desired biological activities. Shukla and Yadava (2020) performed quantum mechanical calculations on a related compound to analyze its electronic structure, which can provide insights into the reactivity and interaction mechanisms of these compounds (Shukla & Yadava, 2020).
Propriétés
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-16(18-15(22)12-20-10-6-7-11-20)17(23)21(19(13)2)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-12H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZQBLWKAIHISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5160960.png)

![N-isopropyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5160974.png)

![2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5160981.png)

![4-methyl-5H-spiro[1,3-oxathiolane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-one](/img/structure/B5160990.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5160992.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160997.png)
![4-methoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5161002.png)
![4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide](/img/structure/B5161028.png)
![ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5161037.png)
![ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate](/img/structure/B5161041.png)
